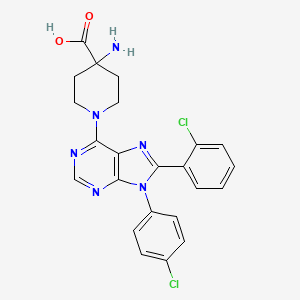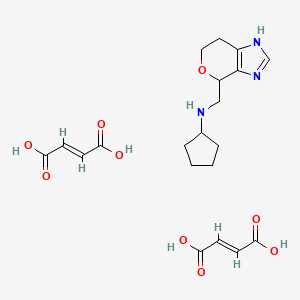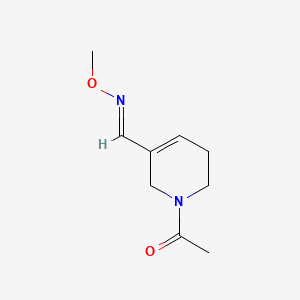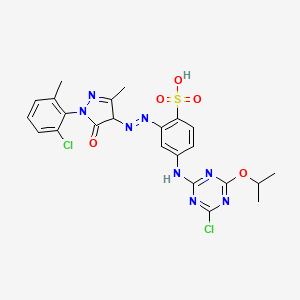
Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt is a complex organophosphonate compound. Organophosphonates are known for their ability to chelate metal ions, making them useful in various industrial and scientific applications. This compound, in particular, combines the properties of glycine and phosphonate groups, potentially offering unique chemical and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt typically involves the reaction of glycine derivatives with phosphonic acid derivatives under controlled conditions. The reaction may require catalysts and specific pH conditions to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphonate groups.
Reduction: Reduction reactions could target the carboxymethyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphonic acid derivatives, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a chelating agent to bind metal ions, facilitating various catalytic and analytical processes.
Biology
In biological research, it might be employed to study metal ion interactions with biological molecules, potentially offering insights into enzyme functions and metabolic pathways.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as metal chelation therapy for heavy metal poisoning.
Industry
Industrially, it could be used in water treatment, agriculture, and as a stabilizer in various formulations.
作用機序
The mechanism by which Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt exerts its effects would likely involve chelation of metal ions. This interaction could influence various molecular targets and pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent.
Nitrilotriacetic acid (NTA): Another chelating agent with similar properties.
Uniqueness
Compared to these compounds, Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt may offer unique binding properties due to the presence of both glycine and phosphonate groups, potentially enhancing its effectiveness in specific applications.
特性
CAS番号 |
73384-95-9 |
|---|---|
分子式 |
C6H13KNO10P2Zn+3 |
分子量 |
425.6 g/mol |
IUPAC名 |
potassium;zinc;2-[carboxymethyl(1,1-diphosphonoethyl)amino]acetic acid |
InChI |
InChI=1S/C6H13NO10P2.K.Zn/c1-6(18(12,13)14,19(15,16)17)7(2-4(8)9)3-5(10)11;;/h2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17);;/q;+1;+2 |
InChIキー |
QTBDNNIXXOKETI-UHFFFAOYSA-N |
正規SMILES |
CC(N(CC(=O)O)CC(=O)O)(P(=O)(O)O)P(=O)(O)O.[K+].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)




![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)







